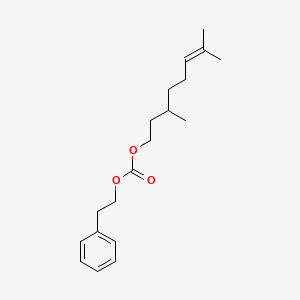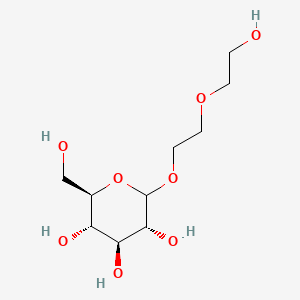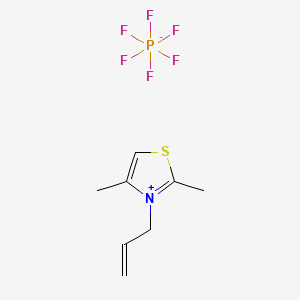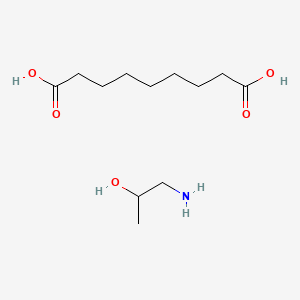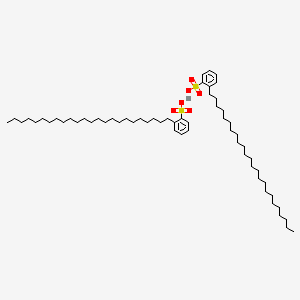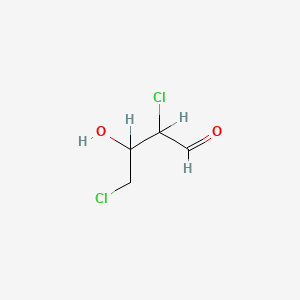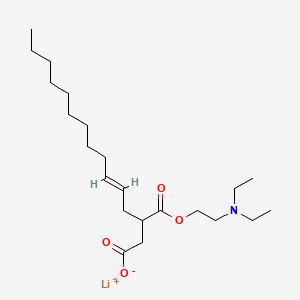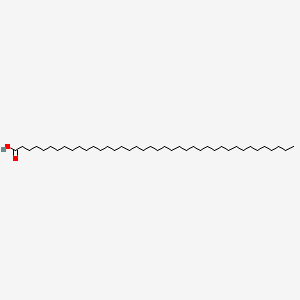
Ethyl-N-alpha-lauroyl-L-arginate acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-N-alpha-lauroyl-L-arginate acetate is a cationic surfactant derived from natural amino acids. It is known for its broad-spectrum antimicrobial activity and is widely used in the food, cosmetic, and pharmaceutical industries. This compound is synthesized from L-arginine, lauric acid, and ethanol, and is recognized for its low toxicity and high biodegradability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl-N-alpha-lauroyl-L-arginate acetate is synthesized through a multi-step process:
Esterification: L-arginine is esterified with ethanol to form L-arginine ethyl ester.
Acylation: The ester is then reacted with lauroyl chloride to produce ethyl-N-alpha-lauroyl-L-arginate.
Acetylation: Finally, the product is acetylated to form this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale esterification and acylation reactions under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in a closed system to prevent contamination and ensure safety .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl-N-alpha-lauroyl-L-arginate acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
Ethyl-N-alpha-lauroyl-L-arginate acetate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: The compound is employed in studies involving cell membrane interactions due to its cationic nature.
Medicine: It is investigated for its antimicrobial properties and potential use in treating infections.
Industry: The compound is used as a preservative in food and cosmetic products due to its antimicrobial activity
Wirkmechanismus
The antimicrobial activity of ethyl-N-alpha-lauroyl-L-arginate acetate is primarily due to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial membranes, leading to membrane destabilization and cell death. This mechanism is effective against a broad range of microorganisms, including bacteria, fungi, and viruses .
Vergleich Mit ähnlichen Verbindungen
Ethyl-N-alpha-lauroyl-L-arginate acetate is unique due to its combination of low toxicity, high biodegradability, and broad-spectrum antimicrobial activity. Similar compounds include:
Lauric arginate ethyl ester: Another cationic surfactant with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A quaternary ammonium compound used as a surfactant and disinfectant.
Benzalkonium chloride: A widely used antimicrobial agent in disinfectants and antiseptics
This compound stands out due to its natural amino acid-based structure, making it more environmentally friendly and less toxic compared to synthetic surfactants .
Eigenschaften
CAS-Nummer |
92071-96-0 |
|---|---|
Molekularformel |
C22H44N4O5 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
acetic acid;ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate |
InChI |
InChI=1S/C20H40N4O3.C2H4O2/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;1-2(3)4/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H3,(H,3,4)/t17-;/m0./s1 |
InChI-Schlüssel |
XYXKDWVGRJVEAO-LMOVPXPDSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.CC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
